(2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine is a chemical compound with the molecular formula C12H20Cl2N4. It is a member of the triazolopyridine family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine typically involves a multi-step process. One common method includes the reaction of 2-methylbutylamine with a triazolopyridine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
(2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazolopyridine ring acts as an electrophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
(2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (3-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 4-Hydroxy-2-quinolones
Uniqueness
(2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine is unique due to its specific structural features and the presence of the triazolopyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H18N4 |
---|---|
Molecular Weight |
218.30 g/mol |
IUPAC Name |
2-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butan-1-amine |
InChI |
InChI=1S/C12H18N4/c1-3-10(2)8-13-9-12-15-14-11-6-4-5-7-16(11)12/h4-7,10,13H,3,8-9H2,1-2H3 |
InChI Key |
AGMCBPVDOSESCL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNCC1=NN=C2N1C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.